Palmoxiric acid

Vue d'ensemble

Description

Il se caractérise par son aspect cristallin jaune à jaune verdâtre et est pratiquement insoluble dans l'eau, l'acide acétique, l'éthanol, l'éther et le benzène, mais soluble dans le nitrobenzène et la pyridine . L'acide palmoxique est principalement connu pour son rôle d'inhibiteur de l'oxydation des acides gras à longue chaîne .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide palmoxique peut être synthétisé par réaction de l'acide 2-hydroxy-3-naphtöïque avec le formaldéhyde . La réaction implique la condensation de ces deux composés dans des conditions contrôlées pour donner de l'acide palmoxique.

Méthodes de production industrielle : La production industrielle de l'acide palmoxique implique généralement une synthèse à grande échelle utilisant les mêmes principes réactionnels de base que la synthèse en laboratoire. Le processus est optimisé en termes de rendement et de pureté, impliquant souvent des étapes de recristallisation et de purification pour garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : L'acide palmoxique subit diverses réactions chimiques, notamment :

Oxydation : L'acide palmoxique peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir l'acide palmoxique en ses formes réduites.

Substitution : Les réactions de substitution impliquant l'acide palmoxique peuvent conduire à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .

4. Applications de la recherche scientifique

L'acide palmoxique a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : L'acide palmoxique est étudié pour ses effets sur le métabolisme cellulaire et l'oxydation des acides gras.

5. Mécanisme d'action

L'acide palmoxique exerce ses effets principalement en inhibant la carnitine palmitoyltransférase, une enzyme impliquée dans le transport des acides gras à longue chaîne dans les mitochondries pour l'oxydation . En inhibant cette enzyme, l'acide palmoxique réduit l'oxydation des acides gras à longue chaîne, conduisant à une diminution du métabolisme des acides gras. Ce mécanisme est particulièrement pertinent dans le contexte des maladies métaboliques et des affections liées à l'oxydation des acides gras .

Composés similaires :

Acide pamöïque : Un autre dérivé d'acide naphtöïque avec des propriétés de solubilité et des applications similaires en synthèse organique.

Acide embonique : Connu pour son utilisation dans diverses réactions chimiques et comme intermédiaire dans la synthèse d'autres composés.

Unicité de l'acide palmoxique : L'acide palmoxique est unique en raison de son action inhibitrice spécifique sur la carnitine palmitoyltransférase, ce qui le distingue d'autres composés similaires. Ce mécanisme d'action unique le rend particulièrement précieux dans la recherche sur le métabolisme des acides gras et les maladies métaboliques .

Applications De Recherche Scientifique

Biochemical Studies

Palmoxiric acid serves as a reagent in organic synthesis and analytical chemistry. It is utilized to study fatty acid oxidation and cellular metabolism, providing insights into metabolic disorders.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing various organic compounds. |

| Analytical Chemistry | Acts as a standard in analytical procedures to quantify fatty acids. |

| Cellular Metabolism | Investigated for its effects on fatty acid oxidation pathways. |

Pharmacological Implications

Recent studies have indicated that this compound may have therapeutic potential due to its role as an inhibitor of carnitine palmitoyl transferase. This inhibition can affect metabolic pathways associated with obesity and diabetes.

| Pharmacological Effects | Mechanism |

|---|---|

| Inhibition of Fatty Acid Metabolism | Reduces the transport of long-chain fatty acids into mitochondria, affecting energy production. |

| Potential Anti-Diabetic Effects | May improve insulin sensitivity by altering fatty acid metabolism. |

Cancer Research

This compound's ability to modulate fatty acid metabolism has drawn attention in cancer research, particularly regarding its potential to inhibit tumor growth by inducing apoptosis in cancer cells.

| Cancer Type | Observed Effects |

|---|---|

| Neuroblastoma | Induces cell cycle arrest and promotes apoptosis in vitro studies. |

| Breast Cancer | Shown to inhibit proliferation and enhance sensitivity to chemotherapy agents. |

Case Study 1: Inhibition of Carnitine Palmitoyl Transferase

A preclinical study demonstrated that this compound effectively inhibits carnitine palmitoyl transferase activity, leading to reduced fatty acid oxidation rates. This effect was linked to improved metabolic profiles in animal models predisposed to obesity.

Case Study 2: Antitumor Activity

In vitro studies on neuroblastoma and breast cancer cells revealed that this compound induced apoptosis through mitochondrial pathways, significantly reducing tumor cell viability. The study highlighted the potential for this compound as an adjunct therapy in cancer treatment.

Industrial Applications

This compound is also utilized in the chemical industry for the synthesis of various products. Its role as an intermediate in chemical reactions underscores its importance beyond biological applications.

| Industrial Use | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate in the production of surfactants and other chemical compounds. |

| Research Reagent | Functions as a standard for measuring fatty acids in industrial processes. |

Mécanisme D'action

Palmoxiric acid exerts its effects primarily by inhibiting carnitine palmitoyl transferase, an enzyme involved in the transport of long-chain fatty acids into the mitochondria for oxidation . By inhibiting this enzyme, this compound reduces the oxidation of long-chain fatty acids, leading to a decrease in fatty acid metabolism. This mechanism is particularly relevant in the context of metabolic diseases and conditions related to fatty acid oxidation .

Comparaison Avec Des Composés Similaires

Pamoic Acid: Another naphthoic acid derivative with similar solubility properties and applications in organic synthesis.

Embonic Acid: Known for its use in various chemical reactions and as an intermediate in the synthesis of other compounds.

Uniqueness of Palmoxiric Acid: this compound is unique due to its specific inhibitory action on carnitine palmitoyl transferase, which distinguishes it from other similar compounds. This unique mechanism of action makes it particularly valuable in research related to fatty acid metabolism and metabolic diseases .

Activité Biologique

Palmoxiric acid, a derivative of palmitic acid, has garnered attention for its biological activities, particularly in the context of cancer therapy and metabolic regulation. This article presents an overview of the biological effects of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a saturated fatty acid that is structurally related to palmitic acid. It is known for its potential therapeutic properties, particularly in oncology and metabolic disorders. Recent studies have highlighted its role in modulating various cellular processes, including apoptosis, inflammation, and metabolic signaling pathways.

1. Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor effects through several mechanisms:

- Induction of Apoptosis : this compound promotes apoptosis in various cancer cell lines by activating the mitochondrial pathway and enhancing the production of reactive oxygen species (ROS) .

- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the proliferation of cancer cells by interfering with key signaling pathways such as AKT/mTOR and MAPK .

Table 1: Summary of Anti-Tumor Mechanisms

| Mechanism | Description |

|---|---|

| Induction of Apoptosis | Activates mitochondrial pathways leading to increased ROS production. |

| Inhibition of Proliferation | Disrupts AKT/mTOR and MAPK signaling pathways, reducing cell growth. |

| Suppression of Metastasis | Reduces migration and invasion capabilities of cancer cells. |

2. Modulation of Cellular Metabolism

This compound also plays a role in regulating lipid metabolism and insulin sensitivity:

- Lipid Accumulation : In vivo studies indicate that this compound increases lipid accumulation in hepatocytes without significantly affecting body weight .

- Insulin Sensitivity : It has been shown to enhance insulin signaling and glucose uptake in murine models, potentially improving glycemic control .

Case Study 1: Endometrial Cancer

A study involving endometrial cancer (EC) cells demonstrated that treatment with this compound resulted in a 43.2% reduction in tumor weight compared to controls. The treatment also led to significant decreases in Ki-67 expression, a marker for cell proliferation .

Case Study 2: Hepatocellular Carcinoma

In hepatocellular carcinoma models, this compound was found to induce apoptosis through the activation of p53 and its downstream targets. This effect was linked to reduced glucose uptake and altered lipid metabolism within tumor tissues .

Research Findings

Recent studies have elucidated the biological activity of this compound across various domains:

Propriétés

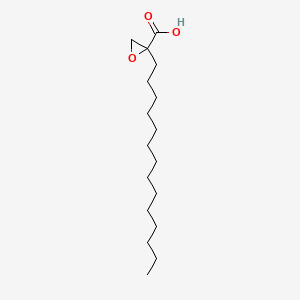

IUPAC Name |

2-tetradecyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-20-17)16(18)19/h2-15H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIJQXGDQVNWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867519 | |

| Record name | 2-Tetradecyloxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68170-97-8 | |

| Record name | Palmoxiric Acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068170978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMOXIRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R326X4TRBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.